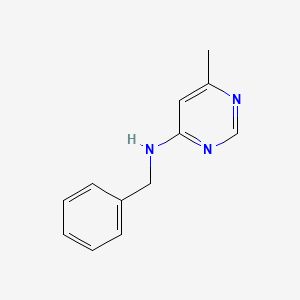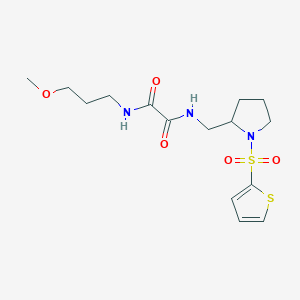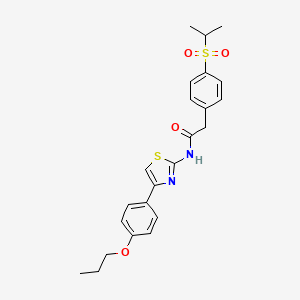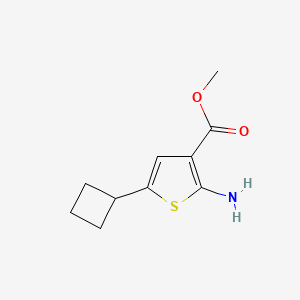
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide, also known as Compound X, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X is believed to exert its effects through its interaction with the sigma-1 receptor. It has been shown to act as an agonist at this receptor, which may lead to the modulation of various physiological processes. Additionally, 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has been shown to modulate the activity of the dopamine and glutamate systems, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and glutamate release in certain brain regions, which may lead to increased reward and motivation. Additionally, 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has been shown to have an analgesic effect, which may be related to its interaction with the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that involve this receptor. Additionally, it has been shown to have a relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects.
However, there are also limitations to the use of 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, its effects may be influenced by various factors such as dose and route of administration, which may make it difficult to compare results across studies.
Direcciones Futuras
There are several future directions for research involving 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X. One potential direction is to further investigate its mechanism of action, particularly with regard to its interaction with the sigma-1 receptor. Additionally, studies could be conducted to investigate its effects on other physiological processes such as memory and mood regulation. Finally, research could be conducted to investigate the potential therapeutic applications of 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X, particularly in the treatment of pain and addiction.
Conclusion
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for the sigma-1 receptor and has been shown to modulate the activity of the dopamine and glutamate systems. While there are limitations to its use in lab experiments, there are also several future directions for research involving 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X. With further investigation, 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X may prove to be a valuable tool for studying various physiological processes and may have potential therapeutic applications.
Métodos De Síntesis
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluoroacetophenone with phenethylamine to form 1-(4-fluorophenyl)-N-phenethylacetamide. The second step involves the reaction of this intermediate with pyridine-2-carboxaldehyde to form 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide. The final step involves the reaction of this intermediate with methanesulfonyl chloride to form 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has also been shown to have an effect on the dopamine and glutamate systems, which are involved in reward and motivation.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c22-20-11-9-19(10-12-20)17-27(25,26)24(16-21-8-4-5-14-23-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWXAXVIXNEEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2808575.png)
![(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2808576.png)

![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2808579.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2808581.png)
![N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide](/img/structure/B2808582.png)
![Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2808583.png)
![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2808586.png)


![[(Z)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B2808591.png)

![(Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2808597.png)